Chemical structure and properties of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one
Chemical structure and properties of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one
Structure, Synthesis, and Pharmacological Implications of a Privileged Scaffold Derivative
Executive Summary
5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CAS: 80525-95-7) is a bioactive heterocycle belonging to the benzoxazolone class.[1][2][3] Structurally, it is the 7-methyl analog of Chlorzoxazone , a centrally acting skeletal muscle relaxant.
This guide provides a comprehensive technical analysis of this compound, focusing on its utility as a lipophilic probe in medicinal chemistry. Unlike its parent compound, the introduction of the 7-methyl group introduces specific steric and electronic constraints that modulate metabolic stability (specifically against CYP2E1) and alter receptor affinity profiles. This monograph serves researchers requiring precise physicochemical data, validated synthesis protocols, and structure-activity relationship (SAR) insights.
Part 1: Chemical Constitution & Physicochemical Properties
The benzoxazolone core acts as a bioisostere for the catechol moiety and is considered a "privileged scaffold" in drug discovery due to its ability to interact with diverse biological targets, including ion channels and kinases.
Structural Analysis
The molecule features a benzene ring fused to a carbamate-containing oxazole ring.
-
5-Chloro Substituent: Increases lipophilicity and metabolic resistance at the para position relative to the nitrogen.
-
7-Methyl Substituent: The critical differentiator. Located ortho to the carbamate oxygen, this group exerts steric pressure on the 6-position, potentially hindering enzymatic hydroxylation (a primary metabolic pathway for the parent drug, Chlorzoxazone).
Physicochemical Data Profile[4][5][6]
| Property | Value / Description | Context |
| IUPAC Name | 5-Chloro-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one | Official Nomenclature |
| CAS Number | 80525-95-7 | Unique Identifier |
| Molecular Formula | C₈H₆ClNO₂ | - |
| Molecular Weight | 183.59 g/mol | Small Molecule (<500 Da) |
| Appearance | White to Off-white Crystalline Solid | - |
| Melting Point | 190–192 °C | Indicates high lattice energy |
| Calculated LogP | ~2.3 - 2.5 | More lipophilic than Chlorzoxazone (LogP ~1.[2][4]6) |
| pKa (NH) | ~8.9 - 9.2 | Weakly acidic; ionizable at alkaline pH |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor aqueous solubility |
Part 2: Validated Synthesis Protocols
The synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one relies on the cyclization of 2-amino-4-chloro-6-methylphenol . Below are two distinct methodologies: a Green Chemistry approach (Method A) and a High-Yield Laboratory approach (Method B).
Method A: Urea Fusion (Green Chemistry)
Best for: Large-scale preparation without hazardous phosgene equivalents.
-
Reagents: 2-amino-4-chloro-6-methylphenol (1.0 eq), Urea (3.0 eq).
-
Procedure:
-
Mix the aminophenol and urea in a round-bottom flask.
-
Heat the melt to 170–180°C for 3–4 hours. Ammonia gas (NH₃) will evolve; ensure proper ventilation.
-
Monitor: Reaction completion is indicated by the cessation of ammonia evolution and solidification of the melt.
-
Workup: Cool to room temperature. Triturate the solid with water to remove excess urea. Filter and recrystallize from ethanol.
-
-
Validation: Yields are typically 70–80%. High atom economy.
Method B: CDI Cyclization (High Purity)
Best for: Analytical standards requiring minimal purification.
-
Reagents: 2-amino-4-chloro-6-methylphenol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Anhydrous THF or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the aminophenol in anhydrous THF under nitrogen atmosphere.
-
Add CDI portion-wise at 0°C (exothermic reaction).
-
Stir at room temperature for 2 hours, then reflux for 1 hour to ensure cyclization.
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove imidazole byproduct) and brine.
-
-
Validation: Yields >85%. Product purity is often sufficient without recrystallization.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic routes for the target compound via thermal fusion (green) or carbonyl activation (red).
Part 3: Pharmacological & Metabolic Context
Mechanism of Action (Extrapolated)
Based on the parent scaffold (Chlorzoxazone), the 7-methyl analog likely operates via:
-
KCa Channel Activation: Modulation of small-conductance calcium-activated potassium channels (SK channels), leading to hyperpolarization of neuronal membranes.
-
GABA-B Modulation: Potential allosteric enhancement of GABAergic transmission.
Structure-Activity Relationship (SAR) & Metabolism
The 7-methyl group is not merely a lipophilic handle; it is a metabolic blocker .
-
Chlorzoxazone Fate: Primarily metabolized by CYP2E1 to 6-hydroxychlorzoxazone.
-
7-Methyl Analog Fate: The methyl group at position 7 creates steric hindrance adjacent to the metabolic "soft spot" (position 6). This modification is predicted to:
-
Reduce the rate of 6-hydroxylation.
-
Increase half-life (
) relative to the parent drug. -
Shift metabolism toward minor pathways (e.g., N-glucuronidation).
-
Visualization: SAR and Metabolic Logic
Figure 2: Structure-Activity Relationship highlighting the strategic role of the 7-methyl substituent in metabolic stability.
Part 4: Analytical Profiling
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR) in DMSO-d₆
-
δ ~11.5 - 11.8 ppm (s, 1H): Broad singlet corresponding to the lactam NH . Disappears on D₂O exchange.
-
δ ~7.1 - 7.3 ppm: Aromatic protons. Unlike Chlorzoxazone (which shows an ABX or coupled pattern), the 7-methyl analog will show meta-coupling (d, J ~2 Hz) between the H-4 and H-6 protons due to the substituents at 5 and 7.
-
δ ~2.3 - 2.4 ppm (s, 3H): Distinct singlet for the 7-Methyl group.
Mass Spectrometry (ESI/EI)
-
Molecular Ion: m/z 183 (M+) and 185 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).
-
Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for the oxazolone ring.
References
-
Ünlü, S., et al. (2003). "Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents."[5] Archiv der Pharmazie.
-
Ryu, K. E., et al. (2015).[6] "2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one: A Recyclable Carbonyl Source for the Synthesis of Benzoxazolones."[6] Synlett.
-
Gatto, B., et al. (2018).[7] "Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein." European Journal of Medicinal Chemistry.
-
Singh, P., et al. (2023). "Synthesis and biological profile of benzoxazolone derivatives: A Review." Archiv der Pharmazie.
-
ChemScene. "5-Chloro-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one Product Data."
Sources
- 1. 80525-95-7|5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-chloro-7-methylbenzo[d]oxazol-2(3h)-one CAS#: 80525-95-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazolone synthesis [organic-chemistry.org]
- 7. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
